3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol
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Overview
Description
3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C5H8F2O2 It is characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol typically involves the fluorination of cyclobutanone derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by reduction with sodium borohydride to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a cyclobutanol derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,3-difluorocyclobutanecarboxylic acid.
Reduction: Formation of 3,3-difluorocyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of fluorinated compounds.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclobutanol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
3,3-Difluorocyclobutanecarboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different applications and biological activities.
Uniqueness
3,3-Difluoro-1-(hydroxymethyl)cyclobutan-1-ol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and potential for diverse applications in various fields.
Properties
CAS No. |
2231674-33-0 |
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Molecular Formula |
C5H8F2O2 |
Molecular Weight |
138.1 |
Purity |
95 |
Origin of Product |
United States |
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